molecular formula C8H10BFO3 B8204343 4-Fluoro-3-(hydroxymethyl)-5-methylphenylboronic acid

4-Fluoro-3-(hydroxymethyl)-5-methylphenylboronic acid

Cat. No.: B8204343
M. Wt: 183.97 g/mol
InChI Key: NAWRQXCPYJKBSI-UHFFFAOYSA-N
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Description

4-Fluoro-3-(hydroxymethyl)-5-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The specific structure of this compound includes a fluorine atom, a hydroxymethyl group, and a methyl group attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(hydroxymethyl)-5-methylphenylboronic acid typically involves the reaction of this compound pinacol ester with a suitable boronic acid derivative. The reaction is usually carried out under mild conditions using a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to promote the formation of the desired boronic acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(hydroxymethyl)-5-methylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: 4-Fluoro-3-(carboxymethyl)-5-methylphenylboronic acid.

    Reduction: 4-Fluoro-3-(hydroxymethyl)-5-methylphenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-(hydroxymethyl)-5-methylphenylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(hydroxymethyl)-5-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain active site serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of the enzyme, leading to the formation of a stable complex that inhibits enzyme activity.

Comparison with Similar Compounds

  • 4-Fluoro-3-(hydroxymethyl)phenylboronic acid
  • 4-Fluoro-3-(hydroxymethyl)-5-ethylphenylboronic acid
  • 4-Fluoro-3-(hydroxymethyl)-5-isopropylphenylboronic acid

Comparison: 4-Fluoro-3-(hydroxymethyl)-5-methylphenylboronic acid is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the phenyl ring. This combination of functional groups enhances its reactivity and makes it a valuable compound in various chemical and biological applications. Compared to its analogs, the methyl group provides a balance between steric hindrance and electronic effects, making it more versatile in different reaction conditions.

Properties

IUPAC Name

[4-fluoro-3-(hydroxymethyl)-5-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-5-2-7(9(12)13)3-6(4-11)8(5)10/h2-3,11-13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWRQXCPYJKBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)CO)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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